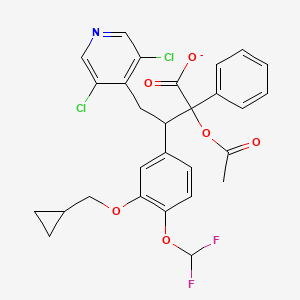
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including cyclopropylmethoxy, difluoromethoxy, dichloropyridinyl, and acetoxy-phenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Step 1: Formation of the cyclopropylmethoxy and difluoromethoxy phenyl intermediate through etherification reactions.
Step 2: Introduction of the dichloropyridinyl group via nucleophilic substitution reactions.
Step 3: Coupling of the intermediate with acetoxy-phenylacetate using esterification or acylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Halogen atoms in the dichloropyridinyl group may be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-(Cyclopropylmethoxy)-4-(methoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate
- 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-hydroxy-2-phenylacetate
Uniqueness
The unique combination of functional groups in 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may confer distinct chemical properties, such as increased stability, specific binding affinity, or enhanced reactivity, compared to similar compounds.
Eigenschaften
Molekularformel |
C28H24Cl2F2NO6- |
|---|---|
Molekulargewicht |
579.4 g/mol |
IUPAC-Name |
2-acetyloxy-3-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-4-(3,5-dichloropyridin-4-yl)-2-phenylbutanoate |
InChI |
InChI=1S/C28H25Cl2F2NO6/c1-16(34)39-28(26(35)36,19-5-3-2-4-6-19)21(12-20-22(29)13-33-14-23(20)30)18-9-10-24(38-27(31)32)25(11-18)37-15-17-7-8-17/h2-6,9-11,13-14,17,21,27H,7-8,12,15H2,1H3,(H,35,36)/p-1 |
InChI-Schlüssel |
KNCCIGCRPVNBTI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC(C1=CC=CC=C1)(C(CC2=C(C=NC=C2Cl)Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


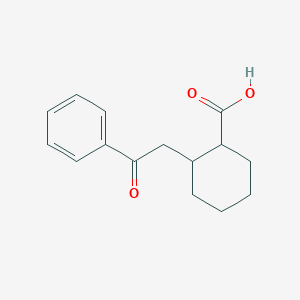

![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
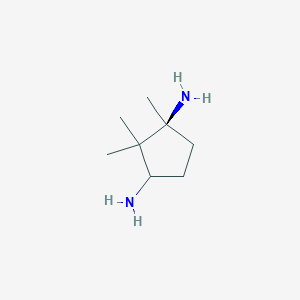
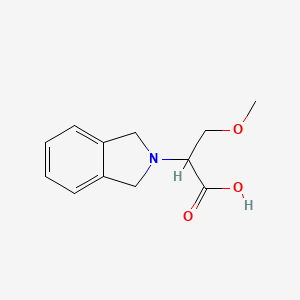

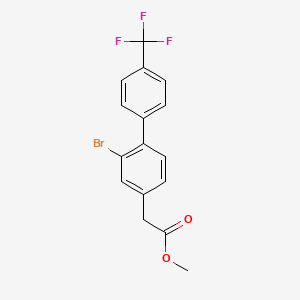
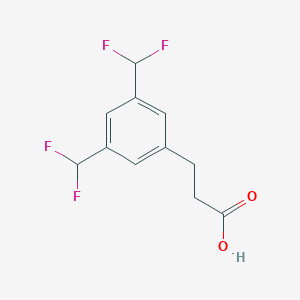
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
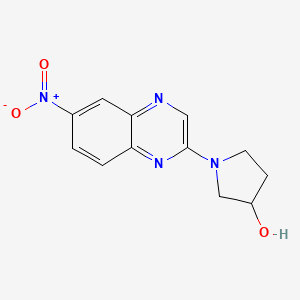
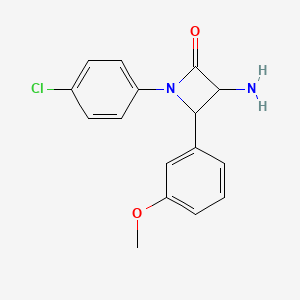
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
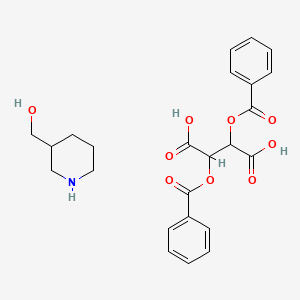
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
